N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide
Description
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a combination of aromatic, imidazole, and piperidine moieties
Properties
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-25-16-5-6-17(26-2)14(12-16)7-8-22-19(24)23-11-3-4-15(13-23)18-20-9-10-21-18/h5-6,9-10,12,15H,3-4,7-8,11,13H2,1-2H3,(H,20,21)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCIEXHMWBPAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)N2CCCC(C2)C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 2,5-dimethoxyphenyl ethylamine, which is then reacted with an appropriate imidazole derivative. The final step involves the formation of the piperidine carboxamide moiety through a series of condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aromatic and imidazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .
Scientific Research Applications
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the unique structural features of the compound, which allow it to fit into binding sites with high affinity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: Shares the 2,5-dimethoxyphenyl ethylamine moiety.
Imidazole Derivatives: Compounds like histamine and metronidazole contain the imidazole ring.
Piperidine Derivatives: Includes compounds such as piperine and piperidine itself.
Uniqueness
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1H-imidazol-2-yl)piperidine-1-carboxamide is unique due to its combination of aromatic, imidazole, and piperidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions that are not typically observed in simpler compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
